molecular formula C19H17ClF3NO2 B11021209 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

Cat. No.: B11021209
M. Wt: 383.8 g/mol
InChI Key: ZGVUXUPHPVGVKE-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a 4-chlorophenyl group and a hydroxyl group. The ethanone moiety is linked to a 2,4,5-trifluorophenyl aromatic ring. The hydroxyl group on piperidine may enhance solubility, while the trifluorophenyl group contributes to metabolic stability and binding affinity .

Properties

Molecular Formula

C19H17ClF3NO2

Molecular Weight

383.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone

InChI

InChI=1S/C19H17ClF3NO2/c20-14-3-1-13(2-4-14)19(26)5-7-24(8-6-19)18(25)10-12-9-16(22)17(23)11-15(12)21/h1-4,9,11,26H,5-8,10H2

InChI Key

ZGVUXUPHPVGVKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and piperidine.

    Substitution Reactions: The chlorophenyl and trifluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 4-chlorobenzaldehyde can react with piperidine to form 4-(4-chlorophenyl)piperidine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.

    Final Coupling: The final step involves coupling the hydroxylated piperidine with 2,4,5-trifluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl and trifluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an antagonist or agonist at certain receptor sites, altering neurotransmission and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compound A : 2-(4-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
  • Structural Differences : Replaces the 2,4,5-trifluorophenyl group with a pyridin-4-yloxy-substituted piperidine.
  • Impact on Activity: Pyridine substitution reduces antidepressant efficacy compared to pyridin-3-yloxy analogs. The ethanone group is critical for pain modulation, with propanone derivatives showing reduced potency .
Compound B : 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one
  • Structural Differences: Contains a bipiperidine core and fluorophenoxy groups instead of the trifluorophenyl group.
  • Impact on Activity : Increased structural complexity may improve receptor selectivity but reduce oral bioavailability due to higher molecular weight (~525 g/mol) .
Compound C : 2-((4-Chlorophenyl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
  • Structural Differences : Substitutes the hydroxyl-piperidine with a phenylpiperazine and introduces a thioether linkage.
  • Impact on Activity : Thioether groups enhance metabolic stability but may reduce CNS penetration compared to hydroxylated analogs .

Role of Substituent Positioning and Electronic Effects

  • Fluorine Substitution: The 2,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing receptor binding through halogen bonds. In contrast, mono-fluoro or chloro analogs (e.g., 1-(2-Chloro-4-fluorophenyl)ethanone) exhibit moderate activity due to less pronounced electronic effects .
  • Chlorophenyl vs. Nitrophenyl: Compounds like 1-(2-Methylpiperidin-1-yl)-2-(4-nitrophenyl)ethanone show altered reactivity due to the nitro group’s strong electron-withdrawing nature, whereas the chlorophenyl group in the target compound balances lipophilicity and stability .

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